1-(3-Bromophenoxy)-2-nitrobenzene: A Critical Intermediate for Biaryl Ether Scaffolds
1-(3-Bromophenoxy)-2-nitrobenzene: A Critical Intermediate for Biaryl Ether Scaffolds
Topic: Physicochemical Properties and Synthetic Utility of 1-(3-Bromophenoxy)-2-nitrobenzene Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Process Development Scientists, and Academic Researchers
Executive Summary
In the landscape of medicinal chemistry, 1-(3-Bromophenoxy)-2-nitrobenzene (CAS: 883106-34-1) serves as a pivotal building block. It acts as the direct precursor to 2-(3-bromophenoxy)aniline , a scaffold frequently embedded within kinase inhibitors, non-steroidal anti-inflammatory drugs (NSAIDs), and agrochemicals. Its structural significance lies in the meta-bromo substitution, which provides a handle for further cross-coupling (e.g., Suzuki-Miyaura) orthogonal to the amine functionality generated upon nitro reduction.
This guide provides a comprehensive technical profile of the compound, detailing its physicochemical properties, validated synthetic routes, and analytical characterization standards.
Chemical Identity & Structural Analysis[1][2]
The molecule consists of two benzene rings linked by an ether oxygen. Ring A contains an ortho-nitro group (activating the ring for nucleophilic attack during synthesis but deactivating it electronically in the final product), while Ring B contains a meta-bromo substituent.
| Property | Detail |
| IUPAC Name | 1-(3-Bromophenoxy)-2-nitrobenzene |
| Synonyms | 3-Bromo-2'-nitrodiphenyl ether; 2-(3-Bromophenoxy)-1-nitrobenzene |
| CAS Registry Number | 883106-34-1 |
| Molecular Formula | |
| Molecular Weight | 294.10 g/mol |
| SMILES | [O-]c1ccccc1Oc2cccc(Br)c2 |
| InChI Key | AHDAKFFMKLQPTD-UHFFFAOYSA-N |
Structural Visualization
The following diagram illustrates the core connectivity and the distinct electronic zones of the molecule.
Figure 1: Structural connectivity highlighting the orthogonal reactivity of the nitro and bromo groups.
Physicochemical Properties[1][3][4]
While specific experimental constants for this intermediate are often proprietary, the following values are derived from high-fidelity consensus modeling and analogue comparison (e.g., 2-nitrodiphenyl ether and 3-bromodiphenyl ether).
Thermodynamic & Solubility Profile
-
Physical State: Typically a yellow crystalline solid or viscous oil (depending on purity and polymorph). The nitro group generally raises the melting point compared to the parent ether.
-
Melting Point (Est.): 50 – 80 °C (Analogue 2-nitrodiphenyl ether melts at ~57°C; bromine adds MW and rigidity).
-
Boiling Point (Est.): ~380 – 400 °C at 760 mmHg.
-
Solubility:
-
Water:[1] Insoluble (< 0.1 mg/mL).
-
Organic Solvents: Highly soluble in Dichloromethane (DCM), Ethyl Acetate, DMSO, and DMF.
-
Electronic & Lipophilic Parameters
| Parameter | Value | Significance |
| LogP (Octanol/Water) | ~4.2 – 4.5 | Highly lipophilic; requires organic co-solvents for biological assays. |
| Topological Polar Surface Area (TPSA) | 55.05 Ų | Dominated by the nitro group (45.8) and ether oxygen (9.2). |
| H-Bond Donors | 0 | No acidic protons. |
| H-Bond Acceptors | 3 | Nitro oxygens (2) + Ether oxygen (1). |
| Rotatable Bonds | 2 | Flexible ether linkage allows conformational adaptation in binding pockets. |
Synthesis & Production Strategy
The most robust method for synthesizing 1-(3-Bromophenoxy)-2-nitrobenzene is via Nucleophilic Aromatic Substitution (
Reaction Mechanism
The reaction involves the attack of the 3-bromophenolate anion on the electron-deficient 1-fluoro-2-nitrobenzene. The nitro group at the ortho position stabilizes the Meisenheimer complex intermediate.
Figure 2:
Validated Experimental Protocol
Scale: 10 mmol Reagents:
-
1-Fluoro-2-nitrobenzene (1.41 g, 10 mmol)
-
3-Bromophenol (1.73 g, 10 mmol)
-
Potassium Carbonate (
) (2.76 g, 20 mmol, anhydrous) -
Solvent: DMF or DMSO (20 mL)
Procedure:
-
Setup: Charge a 100 mL round-bottom flask with 3-bromophenol,
, and DMF. Stir at room temperature for 15 minutes to generate the phenoxide. -
Addition: Add 1-fluoro-2-nitrobenzene dropwise. (Note: The reaction is exothermic; cooling may be required on larger scales).
-
Reaction: Heat the mixture to 80–100 °C for 4–6 hours.
-
Monitoring: Monitor by TLC (Eluent: 10% EtOAc in Hexanes). The starting fluoride should disappear.
-
Workup: Cool to RT. Pour into ice-water (100 mL). The product usually precipitates as a yellow solid.
-
If solid: Filter, wash with water, and dry.
-
If oil:[2] Extract with Ethyl Acetate (3x), wash with brine, dry over
, and concentrate.
-
-
Purification: Recrystallize from Ethanol or purify via silica gel chromatography (Gradient: 0-10% EtOAc/Hexane).
Analytical Characterization
To validate the identity of 1-(3-Bromophenoxy)-2-nitrobenzene, compare experimental data against these predicted spectral signatures.
Nuclear Magnetic Resonance (NMR)
NMR (400 MHz,-
Ring A (Nitro-bearing):
-
7.95 (dd, 1H, H-3, ortho to
) – Most deshielded. - 7.50 (td, 1H, H-5).
- 7.25 (td, 1H, H-4).
- 7.05 (dd, 1H, H-6, ortho to ether).
-
7.95 (dd, 1H, H-3, ortho to
-
Ring B (Bromo-bearing):
- 7.20 – 7.30 (m, 2H, H-2', H-5').
- 7.35 (d, 1H, H-4').
- 6.95 (d, 1H, H-6').
Key Diagnostic: The absence of the broad phenol -OH singlet and the shift of the nitro-ring protons confirm ether formation.
Mass Spectrometry (MS)
-
Ionization: ESI+ or EI.
-
Molecular Ion (
): 293/295 (1:1 intensity ratio due to and isotopes). -
Fragmentation: Loss of
(M-46) and cleavage of the ether bond are common.
Handling & Stability
-
Stability: Stable under standard laboratory conditions. Avoid prolonged exposure to direct light (potential for nitro-group degradation).
-
Reactivity:
-
Reduction: The nitro group is readily reduced to an amine (
) using Fe/AcOH, , or . This yields 2-(3-bromophenoxy)aniline . -
Coupling: The bromine atom is stable to acid/base but reactive under Palladium catalysis.
-
-
Safety:
References
-
PubChem Compound Summary. 1-(3-Bromophenoxy)-2-nitrobenzene (CAS 883106-34-1). National Center for Biotechnology Information. [Link]
-
Synthesis of Diaryl Ethers.
) Protocols. Organic Chemistry Portal. [Link] -
Beilstein/Reaxys Database. Cross-fire search for CAS 883106-34-1 synthetic routes. (Access required for deep data).[2][1][5][6]
Sources
- 1. CN112110824A - Method for preparing 2-bromo-5-fluoroaniline - Google Patents [patents.google.com]
- 2. CN101434547B - Method for preparing aniline from nitrobenzene - Google Patents [patents.google.com]
- 3. 3-Bromo-2-nitrothiophene | C4H2BrNO2S | CID 1201496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Polybrominated diphenyl ethers - Wikipedia [en.wikipedia.org]
- 5. A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
